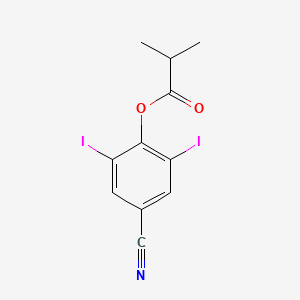![molecular formula C9H10ClN3O2 B14311675 2-Chloro-N-[4-(2-formylhydrazinyl)phenyl]acetamide CAS No. 110482-68-3](/img/structure/B14311675.png)
2-Chloro-N-[4-(2-formylhydrazinyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[4-(2-formylhydrazinyl)phenyl]acetamide is an organic compound that features a chloroacetamide group attached to a phenyl ring, which is further substituted with a formylhydrazinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[4-(2-formylhydrazinyl)phenyl]acetamide typically involves the reaction of 4-(2-formylhydrazinyl)aniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-[4-(2-formylhydrazinyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols to form corresponding amides or thioethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 2-Carboxy-N-[4-(2-formylhydrazinyl)phenyl]acetamide.
Reduction: 2-Chloro-N-[4-(2-hydroxyethylhydrazinyl)phenyl]acetamide.
Substitution: 2-Amino-N-[4-(2-formylhydrazinyl)phenyl]acetamide.
Applications De Recherche Scientifique
2-Chloro-N-[4-(2-formylhydrazinyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of functional materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-[4-(2-formylhydrazinyl)phenyl]acetamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the biosynthesis of bacterial cell walls or interfere with essential enzymes. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-N-phenylacetamide: Similar structure but lacks the formylhydrazinyl group.
2-Chloro-N-(4-chlorophenyl)acetamide: Similar structure with an additional chloro group on the phenyl ring.
N-(4-Bromophenyl)-2-chloroacetamide: Similar structure with a bromine atom instead of the formylhydrazinyl group.
Uniqueness
2-Chloro-N-[4-(2-formylhydrazinyl)phenyl]acetamide is unique due to the presence of the formylhydrazinyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for further derivatization and enhances the compound’s potential in various applications.
Propriétés
Numéro CAS |
110482-68-3 |
|---|---|
Formule moléculaire |
C9H10ClN3O2 |
Poids moléculaire |
227.65 g/mol |
Nom IUPAC |
2-chloro-N-[4-(2-formylhydrazinyl)phenyl]acetamide |
InChI |
InChI=1S/C9H10ClN3O2/c10-5-9(15)12-7-1-3-8(4-2-7)13-11-6-14/h1-4,6,13H,5H2,(H,11,14)(H,12,15) |
Clé InChI |
GPTOQVHUYYBUHC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)CCl)NNC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


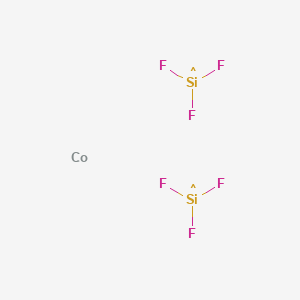
![4-Nitrophenyl 2-[(benzyloxy)imino]butanoate](/img/structure/B14311605.png)
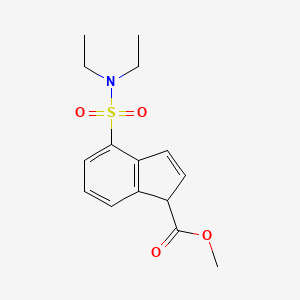
![5-Bromo-2-[(4-ethenylphenyl)methoxy]-1,3-dimethylbenzene](/img/structure/B14311630.png)
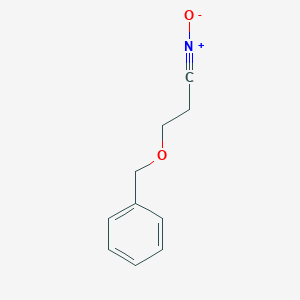
![4-(Chloromethyl)-1,2-bis[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14311638.png)
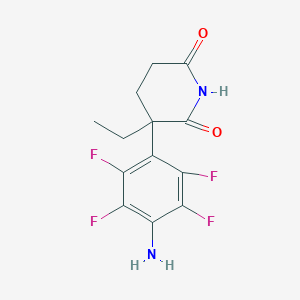
![Glycine, N-[2-[bis(2-aminoethyl)amino]ethyl]-](/img/structure/B14311651.png)
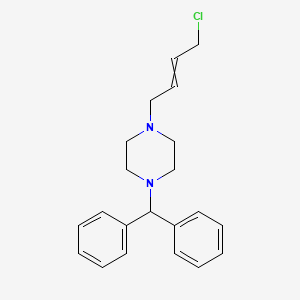
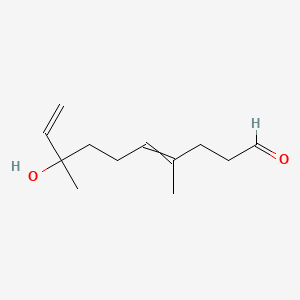
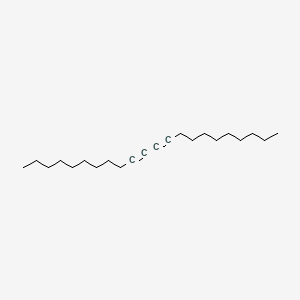
![2-Thiabicyclo[2.2.1]heptan-5-one](/img/structure/B14311664.png)

